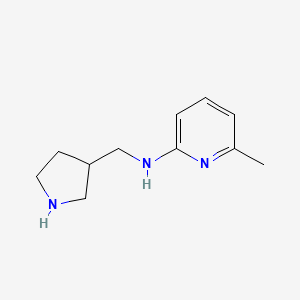

6-methyl-N-(pyrrolidin-3-ylmethyl)pyridin-2-amine

描述

6-methyl-N-(pyrrolidin-3-ylmethyl)pyridin-2-amine is an organic compound with the molecular formula C11H17N3 It is a derivative of pyridine and pyrrolidine, two important heterocyclic compounds

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-N-(pyrrolidin-3-ylmethyl)pyridin-2-amine typically involves the reaction of 6-methyl-2-chloropyridine with pyrrolidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired purity of the final product.

化学反应分析

Types of Reactions

6-methyl-N-(pyrrolidin-3-ylmethyl)pyridin-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine ring can be functionalized with different substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Various nucleophiles such as amines, thiols, or halides in the presence of a base like sodium hydride or potassium carbonate.

Major Products Formed

Oxidation: Formation of N-oxides.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted pyridine derivatives.

科学研究应用

6-methyl-N-(pyrrolidin-3-ylmethyl)pyridin-2-amine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts.

作用机制

The mechanism of action of 6-methyl-N-(pyrrolidin-3-ylmethyl)pyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The pyridine and pyrrolidine rings play a crucial role in the binding affinity and specificity of the compound. The exact pathways and targets depend on the specific application and context in which the compound is used.

相似化合物的比较

Similar Compounds

6-methyl-N-(pyridin-3-ylmethyl)pyridin-2-amine: Similar structure but lacks the pyrrolidine ring.

N-(pyrrolidin-3-ylmethyl)pyridin-2-amine: Similar structure but lacks the methyl group on the pyridine ring.

6-methyl-N-(pyrrolidin-3-ylmethyl)pyrimidin-2-amine: Similar structure but contains a pyrimidine ring instead of a pyridine ring.

Uniqueness

6-methyl-N-(pyrrolidin-3-ylmethyl)pyridin-2-amine is unique due to the presence of both the pyridine and pyrrolidine rings, which confer specific chemical and biological properties

生物活性

6-Methyl-N-(pyrrolidin-3-ylmethyl)pyridin-2-amine is a compound that exhibits potential biological activity due to its structural features, including a pyridine ring and a pyrrolidine moiety. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications based on existing research.

Structural Characteristics

The molecular formula of this compound is with a molecular weight of 191.27 g/mol. The compound features a methyl group at the 6-position of the pyridine ring and a pyrrolidine group connected via a methylene bridge. This unique structure suggests various possible interactions with biological targets, particularly receptors and enzymes.

The mechanism of action for this compound likely involves its interaction with various molecular targets:

- Receptor Binding : The presence of the pyrrolidine ring may enhance the compound's binding affinity to receptors due to its three-dimensional conformation and electronic properties.

- Hydrogen Bonding : The nitrogen atoms in the structure can participate in hydrogen bonding with biological macromolecules, facilitating tighter binding and increased specificity towards target proteins .

Structure-Activity Relationship (SAR) Studies

SAR studies on related compounds have provided insights into how structural modifications influence biological activity:

| Compound | Structural Features | Observed Activity |

|---|---|---|

| Compound A | Pyrrolidine ring | Moderate enzyme inhibition (IC50 = 288 nM) |

| Compound B | Substituted benzimidazole | Enhanced activity (5-fold improvement) |

| Compound C | Methyl substitution at different positions | Increased potency against target enzymes |

These findings suggest that specific modifications can significantly enhance the biological efficacy of similar compounds, indicating a pathway for optimizing this compound for therapeutic use .

Potential Applications

Given its structural characteristics and preliminary data on related compounds, this compound holds promise for:

- Neurological Disorders : Its potential to modulate neurotransmitter systems may lead to new treatments for conditions such as depression or schizophrenia.

- Cancer Therapy : Its antitumor properties could be explored further to develop novel anticancer drugs targeting specific pathways involved in tumor growth.

- Synthetic Intermediates : The compound's reactivity allows it to serve as an intermediate in synthesizing more complex organic molecules, broadening its utility in medicinal chemistry.

常见问题

Basic Research Questions

Q. What are recommended synthetic routes for 6-methyl-N-(pyrrolidin-3-ylmethyl)pyridin-2-amine, and how can purity be ensured?

- Methodology : Use reductive amination or nucleophilic substitution to couple 6-methylpyridin-2-amine with pyrrolidin-3-ylmethyl derivatives. Purify via reverse-phase HPLC (RP-HPLC) with C18 columns and acetonitrile/water gradients . Confirm purity (>95%) using LC-MS and ¹H/¹³C NMR. For intermediates, employ silica gel chromatography with ethyl acetate/hexane mixtures.

Q. How should stability and storage conditions be optimized for this compound?

- Methodology : Store under inert atmosphere (argon) at –20°C in amber vials to prevent oxidation and photodegradation. Monitor stability via periodic HPLC analysis. If degradation occurs (e.g., N-oxide formation), consider adding antioxidants like BHT (0.01% w/v) .

Q. What spectroscopic techniques are suitable for structural characterization?

- Methodology : Use high-resolution mass spectrometry (HRMS) for molecular weight confirmation. Assign stereochemistry via 2D NMR (COSY, NOESY) and compare with computed spectra (DFT/B3LYP/6-31G*). For metal complexes, employ X-ray crystallography or EPR for coordination geometry .

Advanced Research Questions

Q. How can computational methods predict reactivity and optimize reaction pathways for derivatives?

- Methodology : Apply quantum chemical calculations (e.g., Gaussian, ORCA) to model transition states and reaction energies. Use ICReDD’s workflow to integrate computed data with high-throughput experimentation (HTE), narrowing optimal conditions (e.g., solvent, catalyst) . Validate predictions using kinetic studies (e.g., Eyring plots) .

Q. What strategies resolve contradictions in reported reactivity (e.g., unexpected substitution vs. oxidation)?

- Methodology : Perform controlled reactivity assays under varying conditions (pH, temperature, catalysts). Use in-situ IR/NMR to track intermediates. For conflicting data, compare with structurally analogous compounds (e.g., Bis[(6-methylpyridin-2-yl)methyl]amine) to identify steric/electronic effects .

Q. How can this compound act as a ligand in metal-catalyzed reactions, and how are coordination modes validated?

- Methodology : Screen metal salts (e.g., Cu(II), Ru(II)) in inert solvents (THF, DMF). Characterize complexes via X-ray crystallography and UV-Vis spectroscopy. Test catalytic efficacy in C–H activation or asymmetric synthesis; compare turnover numbers (TON) with other N-donor ligands .

Q. What experimental designs mitigate batch-to-batch variability in biological activity studies?

- Methodology : Use design of experiments (DoE) to optimize synthesis parameters (e.g., reaction time, equivalents). Validate consistency via LC-MS purity checks and biological triplicates. For bioactivity assays (e.g., enzyme inhibition), include positive controls (e.g., known kinase inhibitors) and normalize data to internal standards .

Q. Methodological Challenges & Solutions

Q. How are reaction byproducts identified and minimized during scale-up?

- Methodology : Use LC-MS/MS or GC-MS to profile byproducts. Optimize workup steps (e.g., liquid-liquid extraction, recrystallization). For persistent impurities, redesign protecting groups (e.g., tert-butyldimethylsilyl) on intermediates .

Q. What approaches validate the compound’s role in modulating biological targets (e.g., kinases)?

- Methodology : Conduct competitive binding assays (SPR, ITC) and cellular assays (e.g., Western blot for phosphorylation inhibition). Compare with negative controls (scrambled analogs) and use siRNA knockdown to confirm target specificity .

Q. How can machine learning improve SAR (structure-activity relationship) studies for derivatives?

- Methodology : Train models on datasets combining synthetic yields, physicochemical properties (logP, pKa), and bioactivity. Use platforms like RDKit or MOE to generate descriptors. Validate predictions via parallel synthesis of top-ranked candidates .

属性

IUPAC Name |

6-methyl-N-(pyrrolidin-3-ylmethyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3/c1-9-3-2-4-11(14-9)13-8-10-5-6-12-7-10/h2-4,10,12H,5-8H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOGVDMSQODUATE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)NCC2CCNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。